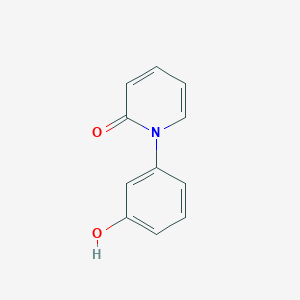

1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other chemical species .Scientific Research Applications

Elastase Inhibitors

1,4-bisphenyl-1,4-dihydropyridine derivatives, which are closely related to 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one, have been identified as potent neutrophil elastase inhibitors. These compounds have shown promise in the treatment of chronic obstructive pulmonary disease (COPD) and myocardial infarction, highlighting the therapeutic potential of the dihydropyridine structure in pulmonary and cardiovascular diseases (Reboud-Ravaux, 2004).

Crystal Structure Analysis

Studies on the crystal structure of dihydropyridine derivatives, including those with hydroxyphenyl groups, have provided insights into their molecular conformations and intermolecular interactions. These analyses help in understanding the stability, reactivity, and potential biological activity of these compounds (Mohamed et al., 2012).

Physicochemical Properties

Research into the density, sound speed, and viscosity of dihydropyridine derivatives in various solvents has been conducted to explore their solute-solvent interactions. These studies provide valuable information on the compounds' physical properties and their potential applications in chemical and pharmaceutical formulations (Baluja & Talaviya, 2016).

Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed for the synthesis of optically active dihydropyridin-2-ones, including hydroxyphenyl derivatives. This method, involving a key lipase-catalyzed hydrolysis step, opens up pathways for producing enantioenriched dihydropyridines and their benzodiazepine derivatives, demonstrating the versatility of dihydropyridine compounds in synthesizing complex molecular structures (Torres et al., 2017).

Photostability and Photochemistry

The photostability of hydroxyaryl-1,4-dihydropyridines has been investigated to understand their behavior under light exposure. Studies have shown that certain hydroxyphenyl derivatives exhibit photostability due to their molecular structure and crystal packing, which prevents reactive movements and dimerization. This property is crucial for the development of light-sensitive pharmaceuticals and materials (Wollmann et al., 2005).

Fluorescence Properties

Research on benzoxazole-1,4-dihydropyridine dyads has explored their fluorescence properties. These studies aim to understand the photophysics of dihydropyridine compounds, which can lead to applications in fluorescent labeling and imaging techniques. The dyads exhibit stable fluorescence in the blue-green region, indicating their potential use in biological and materials science applications (Affeldt et al., 2014).

Corrosion Inhibition

Dihydropyridine derivatives have also been studied for their potential as corrosion inhibitors. Research has identified specific dihydropyridine-3-carbonitrile compounds that significantly reduce corrosion in metal surfaces, highlighting an industrial application of these chemical structures (Ibraheem, 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(3-hydroxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKICXXHPYBLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2614140.png)

![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2614145.png)